

Application Notes and Protocols for Boc-Inp-OH

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Boc-Inp-OH*

Cat. No.: *B188232*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-Inp-OH, also known as 1-Boc-piperidine-4-carboxylic acid or Boc-isonipecotic acid, is a valuable building block in organic synthesis, particularly in the fields of peptide chemistry and medicinal chemistry.^{[1][2]} Its rigid piperidine core makes it a useful scaffold for introducing conformational constraints into peptides and small molecules.^[2] The tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom allows for selective reactions at the carboxylic acid functionality and is readily removed under acidic conditions, making it highly compatible with standard solid-phase peptide synthesis (SPPS) protocols.^{[3][4][5]}

These application notes provide detailed protocols for the use of **Boc-Inp-OH** in both solid-phase peptide synthesis and as a key intermediate in the synthesis of neuroactive compounds, such as GABA uptake inhibitors.

Physicochemical Properties and Data

A summary of the key physicochemical properties of **Boc-Inp-OH** is provided in the table below for easy reference. This data is crucial for reaction planning, characterization, and quality control.

Property	Value	Reference(s)
Synonyms	1-Boc-piperidine-4-carboxylic acid, Boc-isonipecotic acid	
Molecular Formula	C ₁₁ H ₁₉ NO ₄	
Molecular Weight	229.27 g/mol	
CAS Number	84358-13-4	
Appearance	White to off-white solid	
Purity (typical)	≥99.0% (HPLC)	
Solubility	Soluble in organic solvents such as DMF, DCM, and methanol. Insoluble in water.	[1]

Application 1: Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

Boc-Inp-OH is a valuable non-standard amino acid analog for introducing a constrained cyclic structure within a peptide sequence. The following protocol outlines the steps for its incorporation using a standard Boc-SPPS workflow.

Experimental Protocol: Boc-SPPS Cycle for Boc-Inp-OH Incorporation

This protocol describes a single coupling cycle for adding **Boc-Inp-OH** to a resin-bound peptide chain with a free N-terminal amine.

Materials:

- Peptide-resin with a free N-terminal amine
- **Boc-Inp-OH**
- Coupling reagent (e.g., HBTU, HATU, or DIC)[6]

- Base (e.g., DIPEA or NMM)[6]
- N,N-Dimethylformamide (DMF), peptide synthesis grade
- Dichloromethane (DCM), peptide synthesis grade
- Trifluoroacetic acid (TFA)
- Kaiser test kit

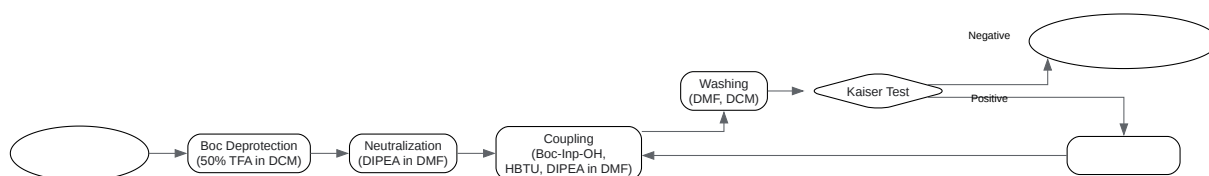
Procedure:

- Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel.
- Boc Deprotection:
 - Drain the DMF.
 - Add a solution of 50% TFA in DCM to the resin and agitate for 2-5 minutes.[7]
 - Drain the TFA/DCM solution.
 - Add a fresh portion of 50% TFA in DCM and agitate for an additional 20-30 minutes.[7]
 - Drain the deprotection solution and wash the resin thoroughly with DCM followed by DMF.
- Neutralization:
 - Wash the resin with a 5-10% solution of DIPEA in DMF for 2-5 minutes.[3][5]
 - Repeat the neutralization step.
 - Wash the resin thoroughly with DMF.
- Coupling of **Boc-Inp-OH**:
 - In a separate vial, pre-activate **Boc-Inp-OH** (2-4 equivalents relative to resin loading) with a suitable coupling reagent (e.g., HBTU, 2-4 equivalents) and a base (e.g., DIPEA, 4-8 equivalents) in DMF for 5-10 minutes.[8]

- Add the pre-activated **Boc-Inp-OH** solution to the resin.
- Agitate the mixture for 1-4 hours at room temperature. The steric nature of **Boc-Inp-OH** may require longer coupling times compared to standard amino acids.[8]
- Monitoring the Coupling Reaction:
 - Perform a Kaiser test to monitor the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), the coupling step should be repeated.
- Washing:
 - Drain the coupling solution and wash the resin thoroughly with DMF and DCM.

The resin is now ready for the next deprotection and coupling cycle to continue the peptide elongation.

Boc-SPPS Workflow Diagram



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Caption: Workflow for a single Boc-SPPS cycle for incorporating **Boc-Inp-OH**.

Quantitative Data for Boc-Inp-OH Coupling

The efficiency of coupling can be influenced by the chosen reagents and the peptide sequence. The following table provides a general overview of expected outcomes.

Parameter	Typical Value	Notes
Equivalents of Boc-Inp-OH	2 - 4	Relative to resin loading capacity.
Equivalents of Coupling Reagent (e.g., HBTU)	2 - 4	
Equivalents of Base (e.g., DIPEA)	4 - 8	
Coupling Time	1 - 4 hours	May require longer times due to steric hindrance.
Coupling Efficiency	>98%	Monitored by the Kaiser test. Double coupling may be necessary in some cases.
Crude Peptide Purity (post-cleavage)	50 - 80%	Dependent on peptide length and sequence. Purification via HPLC is typically required.

Application 2: Synthesis of GABA Uptake Inhibitors

Boc-Inp-OH serves as a crucial starting material for the synthesis of nipecotic acid derivatives, which are potent inhibitors of γ -aminobutyric acid (GABA) uptake in the central nervous system. [9][10][11] These inhibitors have therapeutic potential for treating neurological disorders such as epilepsy.

Experimental Protocol: Synthesis of a Nipecotic Acid-Based GABA Uptake Inhibitor

The following protocol outlines a general synthetic route for the preparation of a GABA uptake inhibitor starting from **Boc-Inp-OH**.

Materials:

- **Boc-Inp-OH**

- Amine (R-NH₂)
- Coupling reagent (e.g., EDC, HOBt)
- Reducing agent (e.g., LiAlH₄)
- Alkylating agent (e.g., R'-X)
- Trifluoroacetic acid (TFA)
- Appropriate solvents (e.g., DCM, THF, DMF)

Procedure:

- Amide Formation:
 - Dissolve **Boc-Inp-OH** (1 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM.
 - Cool the solution to 0 °C.
 - Add EDC (1.1 equivalents) and stir for 30 minutes.
 - Add the desired amine (R-NH₂, 1 equivalent) and stir at room temperature overnight.
 - Work up the reaction to isolate the Boc-protected amide.
- Reduction of the Carboxamide:
 - Dissolve the Boc-protected amide in anhydrous THF.
 - Carefully add LiAlH₄ (excess) at 0 °C.
 - Reflux the reaction mixture until the reduction is complete (monitored by TLC).
 - Quench the reaction carefully and work up to obtain the Boc-protected amine.
- N-Alkylation (if required):
 - Dissolve the Boc-protected amine in DMF.

- Add a base (e.g., NaH) and the alkylating agent (R'-X).
- Stir at room temperature until the reaction is complete.
- Work up to isolate the N-alkylated product.
- Boc Deprotection:
 - Dissolve the Boc-protected final intermediate in DCM.
 - Add TFA and stir at room temperature for 1-2 hours.
 - Evaporate the solvent and TFA to obtain the crude product.
- Purification:
 - Purify the final compound by column chromatography or recrystallization to yield the desired GABA uptake inhibitor.

Synthetic Pathway for a GABA Uptake Inhibitor



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Caption: Synthetic route for a GABA uptake inhibitor from **Boc-Inp-OH**.

Safety and Handling

Boc-Inp-OH should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

Boc-Inp-OH is a versatile and valuable reagent for researchers in peptide synthesis and drug development. The protocols and data presented here provide a comprehensive guide for its

effective use in the laboratory. The ability to introduce conformational constraints and serve as a key intermediate in the synthesis of bioactive molecules underscores its importance in modern chemical and pharmaceutical research.

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- To cite this document: BenchChem. [Application Notes and Protocols for Boc-Inp-OH]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b188232#step-by-step-guide-for-using-boc-inp-oh]

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